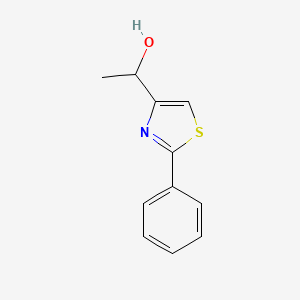
1-(2-Phenylthiazol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylthiazol-4-yl)ethanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and bioactive agents .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Phenylthiazol-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-phenylthiazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Phenylthiazole and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is heated to a temperature of around 60-80°C for several hours.
Product Isolation: The product is then isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-phenylthiazole in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for the selective reduction of the thiazole ring, leading to the formation of the desired product.
化学反应分析
Types of Reactions
1-(2-Phenylthiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or amines, depending on the reagent used.
科学研究应用
1-(2-Phenylthiazol-4-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(2-Phenylthiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to a range of biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors, modulating signaling pathways and leading to anticancer effects .
相似化合物的比较
1-(2-Phenylthiazol-4-yl)ethanol can be compared with other similar compounds, such as:
2-Phenylthiazole: This compound lacks the hydroxyl group present in this compound, which may affect its reactivity and biological activity.
4-Phenylthiazole: Similar to 2-Phenylthiazole, but with the phenyl group attached at a different position on the thiazole ring.
1-(2-Phenylthiazol-4-yl)ethanone: This compound contains a ketone group instead of a hydroxyl group, leading to different chemical and biological properties.
The presence of the hydroxyl group in this compound makes it unique and may contribute to its specific reactivity and biological activities.
属性
分子式 |
C11H11NOS |
|---|---|
分子量 |
205.28 g/mol |
IUPAC 名称 |
1-(2-phenyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C11H11NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-8,13H,1H3 |
InChI 键 |
PUZXFMNARNVTEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CSC(=N1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


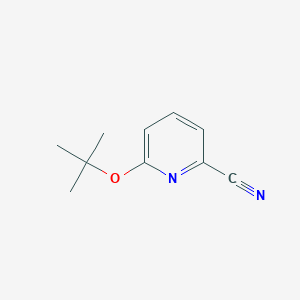
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)

![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
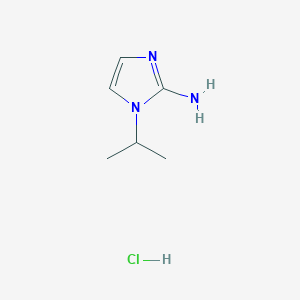


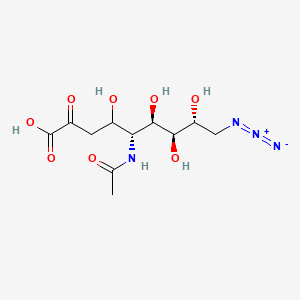
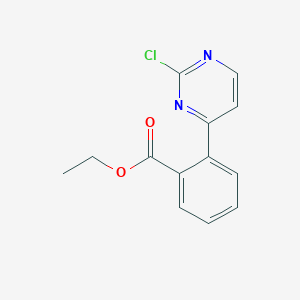

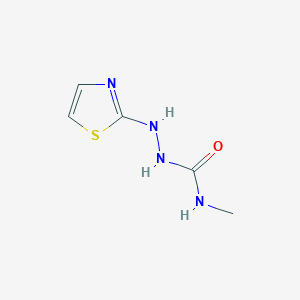
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
